molecular formula C14H17NO2 B5679498 5-(isobutoxymethyl)-8-quinolinol

5-(isobutoxymethyl)-8-quinolinol

Cat. No.: B5679498
M. Wt: 231.29 g/mol
InChI Key: MNOCWVILUCHHQF-UHFFFAOYSA-N
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Description

5-(Isobutoxymethyl)-8-quinolinol is a synthetic derivative of 8-hydroxyquinoline (8-quinolinol), a well-known chelating agent with broad applications in medicinal chemistry, materials science, and corrosion inhibition. The compound features an isobutoxymethyl (-CH₂-O-(CH₂)₂CH₃) substituent at the 5-position of the quinoline ring.

Properties

IUPAC Name

5-(2-methylpropoxymethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(2)8-17-9-11-5-6-13(16)14-12(11)4-3-7-15-14/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCWVILUCHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The 5-position substituent significantly impacts the geometry, electronic properties, and bioactivity of 8-quinolinol derivatives:

Compound Substituent at 5-Position Key Properties
5-(Isobutoxymethyl)-8-quinolinol Isobutoxymethyl (-CH₂-O-(CH₂)₂CH₃) High lipophilicity; bulky alkoxy group may enhance membrane permeability and corrosion inhibition .
5-Chloro-8-quinolinol Chlorine (-Cl) Electron-withdrawing group; improves antimicrobial activity but increases toxicity .
5-Iodo-8-quinolinol Iodine (-I) Larger halogen substituent; moderate antifungal activity but narrower spectrum compared to 8-quinolinol .
5-Ethoxymethyl-8-quinolinol Ethoxymethyl (-CH₂-O-CH₂CH₃) Shorter alkoxy chain; achieves 97.7% corrosion inhibition in HCl .
5,7-Dibromo-8-quinolinol Bromine (-Br) at 5 and 7 Lower antifungal spectrum index (48) vs. 8-quinolinol (55) due to steric hindrance .

Mechanistic Insights :

  • The isobutoxymethyl group’s electron-donating nature may stabilize metal chelates, enhancing antifungal or anticorrosion properties compared to halogens .
Antifungal and Antibacterial Performance
  • This compound: Limited direct data, but analogous compounds like 5-[(1H-benzotriazol-1-yl)methyl]-8-quinolinol show that metal chelates (e.g., Cu²⁺) exhibit higher antifungal activity than the ligand alone .
  • 5-Chloro-8-quinolinol: Broad-spectrum antifungal agent with an antimicrobial spectrum index of 55; however, its Cu²⁺ chelate is notably toxic to fungi .
  • 5-Iodo-8-quinolinol: Lower efficacy (spectrum index: 48) due to reduced solubility and steric interference .

Key Finding : Halogenated derivatives generally show higher intrinsic toxicity but may be outperformed by alkoxy-substituted variants in specific applications (e.g., corrosion inhibition) .

Corrosion Inhibition

Compound Inhibition Efficiency (%) Application Context
This compound Data pending Likely high due to strong adsorption via alkoxy chain .
5-Ethoxymethyl-8-quinolinol 97.7 (at 10⁻³ M) Carbon steel in 1.0 M HCl .
5-(Chloromethyl)-8-quinolinol 93.6 Hydrochloric acid solution .

Mechanism : Alkoxy groups enhance adsorption on metal surfaces via hydrophobic interactions, while halogens rely on electron donation to metal surfaces .

Q & A

Basic: What are the optimal synthetic routes for 5-(isobutoxymethyl)-8-quinolinol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves chloromethylation of 8-quinolinol followed by substitution with isobutoxy groups. Key steps include:

  • Chloromethylation : Reacting 8-quinolinol with formaldehyde and HCl under controlled conditions to form 5-chloromethyl-8-quinolinol hydrochloride .
  • Substitution : Replacing the chloromethyl group with isobutoxy using isobutanol and a base (e.g., triethylamine) in dichloromethane .
    Critical factors :
  • Purity of intermediates : Impurities like unreacted 8-quinolinol or 5,5'-methylenebis-8-quinolinol can reduce yield. Slow crystallization improves intermediate purity .
  • Reagent ratios : Excess glycols or amines (e.g., 14–20 mol excess) ensures monosubstitution, avoiding cross-linked byproducts .
  • Solvent choice : Dichloromethane facilitates nucleophilic substitution, while aqueous conditions risk hydrolysis to hydroxymethyl derivatives .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography : Resolves the planar quinoline core and substituent orientations. Hydrogen bonding (e.g., O–H⋯N, O–H⋯S) and π-stacking interactions confirm molecular packing .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm indicate aromatic protons. The isobutoxymethyl group shows signals near δ 3.5–4.0 ppm (CH₂) and δ 1.0–1.2 ppm (isobutyl CH₃) .
    • ¹³C NMR : Carbonyl (C=O) and ether (C–O–C) signals appear at δ 160–170 ppm and δ 60–70 ppm, respectively .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₈NO₂) with <5 ppm error .

Advanced: What methodological approaches are recommended for analyzing metal-chelating properties of this compound?

Answer:

  • Potentiometric titration : Determines stability constants (log K) by monitoring pH changes during metal-ligand binding. Compare with parent 8-quinolinol (log K ~9–12 for transition metals) .
  • UV-Vis spectroscopy : Detect shifts in λmax upon chelation (e.g., bathochromic shifts for Cu²⁺ or Zn²⁺ complexes) .
  • Cloud-point extraction (CPE) : Optimize pH (9.1–9.2) and ligand concentration (0.02–0.03%) for metal ion extraction efficiency .
  • Competitive binding assays : Use EDTA or other chelators to assess reversibility of metal-ligand interactions .

Advanced: How should researchers address discrepancies in substituent orientation during electrophilic substitution reactions of 8-quinolinol derivatives?

Answer:
Contradictions arise from reaction conditions:

  • Acidic media : Favors 5-substitution (e.g., chlorination with Cl₂ in H₂SO₄ yields 5-chloro-8-quinolinol) .
  • Basic media : Favors 7-substitution (e.g., bromination in NaOH yields 7-bromo-8-quinolinol) .
    Resolution strategies :
  • Control solvent polarity : Chloroform vs. aqueous systems alter prototropic forms and regioselectivity .
  • Use directing groups : Chelation with Cu²⁺ enhances 5-substitution even under basic conditions .
  • MO calculations : Predict reactive sites based on electron density (e.g., 5-position is more electron-rich in acidic media) .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

  • Antifungal assays :
    • MIC determination : Test against Candida spp. using broth microdilution. Compare with 8-quinolinol and fluconazole .
    • Mechanistic studies : Use thiol-containing compounds (e.g., DL-α-lipoic acid) to probe if activity is reversed, indicating thiol-dependent mechanisms .
  • Cytotoxicity assays :
    • MTT assay : Evaluate IC₅₀ against cancer cell lines (e.g., BEL7404). Include metal-chelate complexes to assess enhanced activity (e.g., IC₅₀ <50 nM for Gd³⁺ complexes) .
  • Controls :
    • Negative : Solvent-only (e.g., DMSO <0.1%).
    • Positive : Standard drugs (e.g., cisplatin for cytotoxicity, amphotericin B for antifungal activity) .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

  • Solubility : Moderately soluble in ethanol (~20 mg/mL) and DMSO (~50 mg/mL). Low solubility in water (<1 mg/mL) .
  • pH stability :
    • Acidic (pH <3) : Protonation of the quinoline N enhances solubility but risks hydrolysis of the isobutoxymethyl group .
    • Alkaline (pH >9) : Deprotonation of the 8-OH group reduces solubility but stabilizes the compound against oxidation .
  • Storage : Store at 4°C in inert atmosphere (N₂/Ar) to prevent degradation .

Advanced: What experimental design strategies can optimize the synthesis of this compound derivatives for enhanced bioactivity?

Answer:

  • Factorial design : Use Plackett-Burman (PBD) to screen variables (e.g., pH, temperature, reagent ratio) .
  • Response surface methodology (RSM) : Optimize yield via Box-Behnken design (BBD), focusing on critical factors (e.g., 0.22% ligand concentration, pH 9.2) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 7-position to enhance metal-binding and bioactivity .

Advanced: How do steric and electronic effects of the isobutoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Steric effects : The bulky isobutoxy group hinders nucleophilic attack at the 5-position, favoring reactions at the 7-position .
  • Electronic effects : The electron-donating isobutoxy group increases electron density at the quinoline core, enhancing electrophilic substitution at the 3- and 7-positions .
  • Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

  • HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm. LOD ~0.1 µg/mL .
  • Spectrophotometry : Detect metal complexes (e.g., Cu²⁺-ligand complex at λ = 420 nm) .
  • Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 244.1) .

Advanced: How can researchers reconcile conflicting reports on the antimicrobial efficacy of 5-substituted 8-quinolinol derivatives across different studies?

Answer:

  • Study design variability : Differences in assay conditions (e.g., pH, metal ion availability) alter chelation-dependent activity .
  • Mechanistic divergence : Some derivatives act via metal deprivation (thiol-reversible), while others disrupt membrane integrity (irreversible) .
  • Standardization : Use fixed protocols (e.g., CLSI guidelines) and report chelator/co-ion concentrations .

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